Platyphyllenone

Description

Structure

3D Structure

Properties

IUPAC Name |

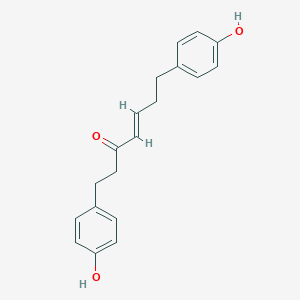

(E)-1,7-bis(4-hydroxyphenyl)hept-4-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h2,4-6,8-9,11-14,21-22H,1,3,7,10H2/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKJADRKBZHVCY-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC=CC(=O)CCC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CC/C=C/C(=O)CCC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301346755 | |

| Record name | Platyphyllenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301346755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56973-65-0 | |

| Record name | Platyphyllenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301346755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 56973-65-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

natural occurrence of Platyphyllenone in Senecio species

An In-depth Technical Guide to the Natural Occurrence and Analysis of Platyphyllenone and its Congeners in Senecio Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of this compound and its closely related parent compound, Platyphylline, within the Senecio genus. It details established experimental protocols for extraction, isolation, and quantification, and visualizes key biological signaling pathways affected by this compound.

Natural Occurrence and Quantitative Data

This compound is a pyrrolizidine alkaloid (PA) derived from Platyphylline. While direct quantification of this compound in plant tissues is not widely reported, extensive data exists for Platyphylline, which serves as the primary indicator of the potential presence of this compound. Platyphylline has been identified in several species of the genus Senecio, a large and chemically diverse group within the Asteraceae family. The concentration of these alkaloids can vary significantly based on the species, geographic location, and developmental stage of the plant.

The most notable species reported to contain significant amounts of Platyphylline are Senecio platyphyllus (now reclassified as Caucasalia macrophylla), Senecio adnatus, and Senecio platyphylloides.[1][2][3][4] The quantitative data available for Platyphylline in these species are summarized in Table 1.

Table 1: Quantitative Occurrence of Platyphylline in Various Senecio Species

| Senecio Species | Plant Part | Compound | Concentration (% of Dry Weight) | Reference(s) |

| Senecio adnatus | Whole Plant (dried) | Platyphylline | 0.5% | [1][2] |

| Senecio platyphyllus | Aerial Parts / Roots | Platyphylline | 0.2% - 0.3% | [5] |

| Senecio platyphyllus | Aerial Parts / Roots | Platyphylline N-oxide | Up to 1.0% | [5] |

| Senecio platyphylloides (from Georgia) | Aerial Part (air-dry) | Platyphylline Hydrotartrate | 0.1% - 0.2% | [3] |

| Senecio platyphylloides (from China) | Aerial Part (air-dry) | Platyphylline Hydrotartrate | 0.05% | [3] |

Experimental Protocols

The isolation and quantification of this compound and Platyphylline from Senecio species involve multi-step procedures, including extraction, purification, and analysis. Below are detailed methodologies based on established protocols for pyrrolizidine alkaloids.

Extraction and Isolation of Platyphylline

A classic and effective method for extracting and isolating PAs from plant material is based on their alkaline nature, employing acid-base liquid-liquid extraction techniques.[1][5][6] This ensures the separation of alkaloids from other plant metabolites.

Methodology:

-

Maceration and Extraction:

-

Dried and ground plant material (e.g., 1 kg of Senecio adnatus) is macerated in 96% ethanol for 24-48 hours.

-

The ethanolic extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated aqueous residue.[1]

-

-

Acidification and N-oxide Reduction (Optional but Recommended):

-

The aqueous residue is acidified to pH 2 with 1% sulfuric acid (H₂SO₄) or a citric acid solution.[1][5] This protonates the alkaloids, rendering them water-soluble.

-

To convert any PA N-oxides back to their tertiary base form for easier extraction, zinc dust is added to the acidic solution, and the mixture is stirred for several hours.[5] This reduction step significantly increases the total yield of the target alkaloid.

-

-

Purification via Liquid-Liquid Extraction:

-

The acidified aqueous extract is washed with a non-polar organic solvent (e.g., chloroform or ether) to remove fats, pigments, and other non-alkaloidal compounds. The aqueous layer containing the protonated alkaloids is retained.[1]

-

The pH of the aqueous layer is then adjusted to 10-12 with a base (e.g., 5% ammonium hydroxide) to deprotonate the alkaloids, making them soluble in organic solvents.[1][6]

-

The alkaline solution is exhaustively extracted with chloroform or dichloroethane. The combined organic layers now contain the crude alkaloid mixture.[1][5]

-

-

Isolation and Crystallization:

-

The chloroform is evaporated to yield a dry, crude alkaloid residue.

-

This residue is dissolved in a minimal amount of boiling ethyl alcohol. Platyphylline is less soluble in hot ethanol compared to co-occurring alkaloids like Seneciphylline, allowing for fractional crystallization upon cooling.[6]

-

For further purification, the crystalline material can be recrystallized from a hot 20% aqueous alcohol solution to yield pure Platyphylline.[1]

-

Quantification by HPLC-MS/MS

Modern analytical chemistry relies on High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) for the sensitive and selective quantification of alkaloids in complex matrices.

Methodology:

-

Sample Preparation:

-

Extraction: A small amount of finely powdered, dried plant material (e.g., 100 mg) is extracted with an acidified methanol/water solution (e.g., 50:50 v/v, pH 2-3 with HCl) using ultrasonication or microwave-assisted extraction (MAE).

-

Cleanup: The resulting extract is centrifuged, and the supernatant is passed through a solid-phase extraction (SPE) cartridge (e.g., C18 or Diol) to remove interfering compounds. The alkaloids are eluted with a suitable solvent.

-

Final Step: The eluate is evaporated to dryness and reconstituted in the initial mobile phase for injection into the HPLC system.

-

-

Chromatographic Conditions (Representative):

-

HPLC System: UHPLC system.

-

Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient starting from 5% B to 95% B over several minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions (Representative):

-

Ion Source: Electrospray Ionization (ESI), positive mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions must be determined for this compound and an appropriate internal standard (e.g., another PA not present in the sample). For the related Platyphylline (precursor ion [M+H]⁺ ≈ 338.2 m/z), characteristic product ions would be optimized.

-

Data Analysis: Quantification is achieved by constructing a calibration curve using certified reference standards and an internal standard to correct for matrix effects.

-

Biological Activity and Signaling Pathways

Recent research has highlighted the potent biological activities of this compound, particularly its anticancer effects. Studies have shown that it can induce programmed cell death (apoptosis) and cellular self-degradation (autophagy) in various cancer cell lines.[1]

This compound exerts these effects by modulating key intracellular signaling pathways. In oral and breast cancer cells, it has been shown to trigger apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[1] Concurrently, it inhibits the pro-survival AKT signaling pathway. This dual action—activating death signals while suppressing survival signals—leads to the activation of caspases and the induction of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1]

References

- 1. repository.up.ac.za [repository.up.ac.za]

- 2. The Senecio alkaloids. Part IV. Platyphilline, the active principle of Senecio adnatus, D.C. [repository.up.ac.za]

- 3. researchgate.net [researchgate.net]

- 4. Comment on Pyrrolizidine Alkaloids and Terpenes from Senecio (Asteraceae): Chemistry and Research Gaps in Africa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SU69881A1 - Method for isolating platifillin - Google Patents [patents.google.com]

- 6. aps.uzicps.uz [aps.uzicps.uz]

Spectroscopic Data for Platyphyllenone Remains Elusive

A comprehensive search for the spectroscopic data of Platyphyllenone, a pyrrolizidine alkaloid, has yielded limited specific results, preventing the creation of a detailed technical guide as requested. Despite extensive queries for its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, publicly available, detailed experimental values for this specific compound could not be retrieved.

General analytical techniques for the characterization of pyrrolizidine alkaloids are well-documented. These methods are crucial for the structural elucidation of this class of compounds.

General Experimental Protocols for Pyrrolizidine Alkaloid Analysis

The isolation and structural determination of pyrrolizidine alkaloids typically involve a series of chromatographic and spectroscopic techniques.

Isolation and Purification

A general workflow for the isolation of pyrrolizidine alkaloids from plant material, such as species from the Senecio genus, is outlined below. This process is fundamental to obtaining a pure sample for spectroscopic analysis.

Spectroscopic Analysis

Once isolated, the purified compound undergoes a suite of spectroscopic analyses to determine its chemical structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework of the molecule. Chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) provide detailed information about the connectivity and stereochemistry of the atoms. For pyrrolizidine alkaloids, specific signals in the ¹H NMR spectrum can be characteristic of the necine base and the necic acid portions of the molecule.

-

Mass Spectrometry (MS): Techniques such as Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS) are used to determine the molecular weight and elemental composition of the compound. The fragmentation pattern observed in the mass spectrum offers valuable clues about the structure, particularly the nature of the ester side chains. Common fragmentation patterns for pyrrolizidine alkaloids involve cleavage of the ester bonds and fragmentation of the pyrrolizidine ring system.

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule. Characteristic absorption bands can indicate the presence of hydroxyl (-OH), carbonyl (C=O) from the ester and/or lactone groups, and C-O and C-N bonds, which are all integral parts of the this compound structure.

Data Presentation

Without the specific quantitative data for this compound, the requested tables for its ¹H NMR, ¹³C NMR, MS, and IR data cannot be populated.

Signaling Pathways and Logical Relationships

Similarly, without specific biological studies on this compound, creating a diagram of its signaling pathways is not feasible. The biological activities of pyrrolizidine alkaloids can vary significantly, and it would be inaccurate to extrapolate a pathway for this compound without direct experimental evidence.

A logical workflow for the structural elucidation of an unknown pyrrolizidine alkaloid like this compound, based on the combination of spectroscopic data, is presented below.

An In-depth Technical Guide to the Biosynthesis of Platyphyllenone

For Researchers, Scientists, and Drug Development Professionals

Abstract: Platyphyllenone, a pyrrolizidine alkaloid (PA) of scientific interest, is structurally related to the more abundant platyphylline. While the complete biosynthetic pathway of this compound has not been fully elucidated, this technical guide provides a comprehensive overview of the established biosynthesis of its precursor, platyphylline, and proposes a putative final oxidative step to yield this compound. This document details the enzymatic reactions and intermediates involved in the formation of the platynecine base and platynecic acid, and their subsequent esterification. Furthermore, this guide presents quantitative data on related PAs in various Senecio species, outlines detailed experimental protocols for the extraction and analysis of these alkaloids, and includes visualizations of the biosynthetic pathway and experimental workflows to support further research and drug development endeavors.

Introduction

Pyrrolizidine alkaloids (PAs) are a large class of secondary metabolites synthesized by plants as a defense mechanism.[1] this compound belongs to the platynecine-type of PAs, which are characterized by a saturated necine base. This structural feature is associated with reduced toxicity compared to their unsaturated counterparts.[2] this compound is a derivative of platyphylline, a more commonly occurring PA in plants of the Senecio genus.[3] Understanding the biosynthesis of this compound is crucial for its potential applications in drug development and for assessing its natural occurrence. This guide synthesizes the current knowledge on the biosynthesis of platyphylline and provides a hypothetical framework for the final conversion to this compound.

Biosynthesis Pathway of Platyphylline

The biosynthesis of platyphylline is a multi-step process involving the convergence of two distinct pathways: the formation of the necine base (platynecine) and the formation of the necic acid (platynecic acid), followed by their esterification.

The biosynthesis of the pyrrolizidine ring system of platynecine commences with the amino acids L-ornithine and L-arginine, which are converted to putrescine. The key enzymatic steps are as follows:

-

Homospermidine Synthesis: The first committed step is the formation of homospermidine from two molecules of putrescine, a reaction catalyzed by the enzyme homospermidine synthase (HSS).

-

Oxidation and Cyclization: Homospermidine undergoes a series of oxidation, cyclization, and reduction reactions to form the core pyrrolizidine structure.

-

Formation of Platynecine: While the complete enzymatic cascade is not fully elucidated, the pathway for saturated necine bases is understood to proceed through intermediates such as trachelanthamidine and isoretronecanol. Subsequent hydroxylation at specific positions on the pyrrolizidine ring leads to the formation of platynecine.

The biosynthesis of necic acids is more varied than that of the necine base. Platynecic acid is a dicarboxylic acid. While its specific pathway is not definitively established, it is believed to originate from the isoprenoid pathway, utilizing precursors from amino acid metabolism, particularly L-isoleucine.

The final step in platyphylline biosynthesis is the esterification of the platynecine base with platynecic acid to form a macrocyclic diester. This reaction is catalyzed by specific acyltransferases that facilitate the formation of ester linkages between the hydroxyl groups of platynecine and the carboxyl groups of platynecic acid.

Putative Biosynthesis of this compound

The chemical structure of this compound suggests that it is an oxidized derivative of platyphylline. The conversion likely involves the oxidation of one of the hydroxyl groups on the necic acid moiety to a ketone. While the specific enzyme responsible for this transformation has not been identified, it is plausible that a dehydrogenase or an oxidase catalyzes this reaction. This proposed final step is depicted below.

Quantitative Data

Quantitative analysis of this compound in natural sources is scarce. However, data for platyphylline and total PA content in various Senecio species provide a valuable reference for researchers.

| Plant Species | Geographic Origin | Plant Part | Total Alkaloid Content (% of air-dry mass) | Platyphylline Hydrotartrate Yield (% of air-dry mass) | Reference |

| Senecio platyphylloides | Georgia | Aerial Part | 0.77% | 0.1-0.2% | [4] |

| Senecio platyphylloides | China | Aerial Part | 0.58% | 0.05% (with sarracine) | [4] |

| Senecio adnatus | South Africa | Whole Plant | Not specified | Platyphylline isolated | [5] |

Experimental Protocols

The following protocols are generalized from established methods for the extraction and analysis of pyrrolizidine alkaloids and can be adapted for the study of this compound.

-

Sample Preparation: Air-dry and grind the plant material to a fine powder.

-

Extraction:

-

Weigh 10 g of the powdered plant material into a flask.

-

Add 100 mL of 0.5 M H₂SO₄.

-

Stir for 2 hours at room temperature.

-

Filter the mixture and collect the acidic extract.

-

-

Purification:

-

To the acidic extract, add zinc dust to reduce any PA N-oxides to the free bases and stir overnight.

-

Filter the mixture to remove the zinc dust.

-

Adjust the pH of the filtrate to ~9 with aqueous ammonia.

-

Extract the aqueous solution three times with 50 mL of chloroform or dichloromethane.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

-

-

Sample Preparation: Dissolve the crude alkaloid extract in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL. Filter the solution through a 0.22 µm syringe filter.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Gradient Program: Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Mode: Full scan and product ion scan (MS/MS) for structural elucidation and quantification.

-

Collision Energy: Optimized for the specific fragmentation of the target alkaloids.

-

Conclusion

This technical guide provides a detailed overview of the biosynthesis of this compound, based on the established pathway of its precursor, platyphylline. The formation of the platynecine base from primary amino acid metabolism and the platynecic acid from the isoprenoid pathway represent two convergent pathways that culminate in the formation of platyphylline through esterification. The final conversion to this compound is proposed as a subsequent oxidation step, a hypothesis that requires further experimental validation. The provided quantitative data and experimental protocols serve as a valuable resource for researchers and professionals in the field, facilitating further investigation into the biosynthesis, pharmacological properties, and potential applications of this compound. Future research should focus on identifying the specific enzymes involved in the later stages of platynecine and platynecic acid biosynthesis, as well as confirming the enzymatic conversion of platyphylline to this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comment on Pyrrolizidine Alkaloids and Terpenes from Senecio (Asteraceae): Chemistry and Research Gaps in Africa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. repository.up.ac.za [repository.up.ac.za]

An In-depth Technical Guide on the Discovery and Characterization of Platyphyllenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platyphyllenone, a diarylheptanoid primarily isolated from the Formosan alder (Alnus formosana), has emerged as a compound of significant interest in oncological research. This technical guide provides a comprehensive overview of the discovery, characterization, and biological activity of this compound. It details the methodologies for its isolation and characterization, presents its spectral data, and elucidates its mechanism of action in inducing cancer cell death. The document is intended to serve as a core resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Introduction

This compound is a naturally occurring diarylheptanoid, a class of plant secondary metabolites characterized by a 1,7-diphenylheptane skeleton. First identified in Alnus formosana, a tree native to Taiwan, this compound has demonstrated potent biological activities, particularly in the realm of cancer therapeutics. Recent studies have highlighted its ability to induce programmed cell death in cancer cells through multiple pathways, making it a promising candidate for further investigation and development. This guide synthesizes the current knowledge on this compound, with a focus on its discovery, structural characterization, and the molecular mechanisms underlying its anticancer effects.

Discovery and Isolation

Natural Source

This compound is a constituent of the leaves of the Formosan alder, Alnus formosana (Burkill) Makino, a plant belonging to the Betulaceae family. This species is endemic to Taiwan and is a rich source of various diarylheptanoids.

Experimental Protocol: Extraction and Isolation

The following is a generalized protocol for the extraction and isolation of this compound from Alnus formosana, based on typical phytochemical methodologies.

Materials:

-

Dried and powdered leaves of Alnus formosana

-

Methanol (MeOH)

-

n-Butanol (n-BuOH)

-

Silica gel for column chromatography

-

Sephadex LH-20

-

High-performance liquid chromatography (HPLC) system with a C18 column

-

Solvents for chromatography (e.g., n-hexane, ethyl acetate (EtOAc), chloroform (CHCl3), methanol)

Procedure:

-

Extraction: The air-dried and powdered leaves of Alnus formosana are extracted exhaustively with methanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanol extract.

-

Solvent Partitioning: The crude methanol extract is suspended in water and partitioned successively with n-butanol. The n-butanol soluble fraction, which is enriched with diarylheptanoids, is collected and concentrated.

-

Column Chromatography: The n-butanol fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of increasing polarity, typically starting with a mixture of n-hexane and ethyl acetate and gradually increasing the proportion of ethyl acetate, followed by a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Gel Filtration: Fractions containing compounds with similar TLC profiles to known diarylheptanoids are pooled and further purified by Sephadex LH-20 column chromatography, eluting with methanol.

-

Preparative HPLC: Final purification of this compound is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column using a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.

Structural Characterization

The structure of this compound has been elucidated using a combination of spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Structure

Figure 1: Chemical structure of this compound.[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of this compound.

Table 1: ¹H NMR (Proton NMR) Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not available in the provided search results |

Table 2: ¹³C NMR (Carbon NMR) Data for this compound

| Position | Chemical Shift (δ, ppm) |

| Data not available in the provided search results |

Note: The complete ¹H and ¹³C NMR data for this compound were not available in the initial search results. Further literature review is required to populate these tables.

Biological Activity and Mechanism of Action

This compound exhibits significant cytotoxic effects against various cancer cell lines, with a particularly well-documented mechanism in oral cancer cells.[2] Its anticancer activity is primarily mediated through the induction of apoptosis and autophagy.[2]

Cytotoxicity

This compound has been shown to reduce the viability of oral cancer cell lines, such as SCC-9 and SCC-47, in a dose-dependent manner.[2] It also inhibits the colony formation ability of these cells, indicating its potential to suppress tumor growth.[2]

Table 3: Cytotoxicity of this compound against Oral Cancer Cell Lines

| Cell Line | Treatment Concentration (µM) | Incubation Time (h) | Cell Viability (%) |

| SCC-9 | 20 | 24 | ~80 |

| 30 | 24 | ~60 | |

| 40 | 24 | ~40 | |

| SCC-47 | 20 | 24 | ~75 |

| 30 | 24 | ~55 | |

| 40 | 24 | ~35 | |

| Data are approximated from graphical representations in the source literature.[2] |

Induction of Apoptosis and Autophagy

This compound triggers programmed cell death in oral cancer cells through both apoptosis and autophagy.[2]

-

Apoptosis: Treatment with this compound leads to the cleavage of PARP and the activation of caspases-3, -8, and -9, which are key markers of apoptosis.[2] It also induces cell cycle arrest at the G2/M phase.[2]

-

Autophagy: The compound upregulates the expression of LC3-II and p62, proteins that are critically involved in the formation of autophagosomes, indicating the induction of autophagy.[2]

Signaling Pathways

The pro-apoptotic and pro-autophagic effects of this compound are mediated by its modulation of key signaling pathways.[2] Specifically, it has been shown to:

-

Inhibit the AKT signaling pathway: this compound significantly decreases the phosphorylation of AKT (p-AKT) in a dose-dependent manner.[2] The AKT pathway is a crucial regulator of cell survival and proliferation, and its inhibition promotes apoptosis.

-

Activate the JNK signaling pathway: Conversely, this compound increases the phosphorylation of JNK1/2 (p-JNK1/2).[2] The JNK pathway, a component of the mitogen-activated protein kinase (MAPK) signaling cascade, is involved in cellular responses to stress and can trigger apoptosis.

The use of specific inhibitors for JNK has been shown to reduce the this compound-induced cleavage of caspases and PARP, as well as the expression of autophagy markers, confirming the critical role of the JNK pathway in mediating the effects of this compound.[2]

Caption: Signaling pathway of this compound in cancer cells.

Experimental Protocols: Biological Assays

The following are detailed methodologies for the key experiments used to characterize the biological activity of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Procedure:

-

Seed cancer cells (e.g., SCC-9, SCC-47) in 96-well plates at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 20, 30, 40 µM) for 24 hours.

-

After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 4 hours at 37°C.

-

Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Colony Formation Assay

Objective: To assess the long-term effect of this compound on the proliferative capacity of cancer cells.

Procedure:

-

Seed a low number of cells in 6-well plates and allow them to attach.

-

Treat the cells with different concentrations of this compound for 24 hours.

-

Replace the medium with fresh, drug-free medium and incubate for 10-14 days, allowing colonies to form.

-

Fix the colonies with methanol and stain with crystal violet.

-

Count the number of colonies (typically those with >50 cells).

Western Blot Analysis

Objective: To detect the expression levels of specific proteins involved in apoptosis, autophagy, and signaling pathways.

Procedure:

-

Treat cells with this compound at various concentrations for the desired time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against target proteins (e.g., PARP, caspase-3, LC3, p62, p-AKT, p-JNK, and their total forms) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: Experimental workflow for this compound.

Conclusion and Future Directions

This compound, a diarylheptanoid from Alnus formosana, demonstrates significant potential as an anticancer agent. Its ability to induce both apoptosis and autophagy in cancer cells through the modulation of the AKT and JNK signaling pathways provides a strong rationale for its further development. Future research should focus on a number of key areas:

-

In vivo studies: To validate the in vitro findings, preclinical studies in animal models of cancer are essential to evaluate the efficacy, safety, and pharmacokinetic profile of this compound.

-

Structure-activity relationship (SAR) studies: The synthesis of this compound analogs could lead to the identification of derivatives with improved potency, selectivity, and drug-like properties.

-

Combination therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies could reveal more effective treatment strategies.

-

Exploration of other cancer types: The cytotoxic effects of this compound should be evaluated in a broader range of cancer cell lines to determine its full therapeutic potential.

References

An In-depth Technical Guide on the Physicochemical Properties of Platyphyllenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platyphyllenone, a diarylheptanoid with the molecular formula C19H20O3, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, alongside detailed experimental protocols and an exploration of its biological activity. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for some of this compound's properties are not widely published, this guide compiles the available information and provides general protocols for their determination.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C19H20O3 | PubChem |

| Molecular Weight | 296.4 g/mol | PubChem |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Experimental Protocols

Determination of Melting Point:

The melting point of a solid crystalline substance is a critical indicator of its purity. A common and reliable method for its determination is using a capillary melting point apparatus.

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the substance first begins to melt (onset) and the temperature at which it is completely liquid (liquefaction) are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-1 °C).

Determination of Solubility:

Solubility is a crucial parameter for formulation development and understanding a compound's behavior in biological fluids. The solubility of this compound can be determined in various solvents, including water and common organic solvents.

-

Solvent Selection: A range of solvents of varying polarities should be chosen (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), and dichloromethane).

-

Equilibrium Solubility Method: An excess amount of this compound is added to a known volume of the solvent in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: The suspension is filtered or centrifuged to remove undissolved solid. The concentration of this compound in the clear supernatant is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: The solubility is expressed in units such as mg/mL or mol/L.

Spectral Data

Spectroscopic techniques are indispensable for the structural elucidation and characterization of chemical compounds.

Table 2: Expected Spectral Data for this compound

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to aromatic protons, methoxy group protons, and protons of the heptane chain. |

| ¹³C NMR | Resonances for aromatic carbons, carbonyl carbons, methoxy carbon, and carbons of the heptane chain. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns. |

| Infrared (IR) Spectroscopy | Absorption bands indicating the presence of functional groups such as aromatic C-H, C=C, C=O, and C-O bonds. |

Experimental Protocols for Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

Sample Preparation: A few milligrams of this compound are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard.

-

Data Acquisition: The sample is placed in an NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired.

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the signals are analyzed to elucidate the structure of the molecule.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain insights into its structure through fragmentation analysis.

-

Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like LC-MS.

-

Ionization: The sample is ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are measured.

-

Data Interpretation: The resulting mass spectrum is analyzed to confirm the molecular weight and to propose a fragmentation pathway that is consistent with the structure of this compound.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Sample Preparation: A small amount of solid this compound can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by mixing the sample with potassium bromide and pressing it into a thin disk.

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

-

Spectral Analysis: The absorption bands in the spectrum are assigned to specific functional group vibrations (e.g., C=O stretch, C-H aromatic stretch).

Biological Activity and Signaling Pathway

This compound has been shown to exhibit significant biological activity, particularly in the context of cancer. Studies have demonstrated its ability to induce programmed cell death (apoptosis) and a cellular self-degradation process (autophagy) in oral cancer cells. This activity is mediated through the modulation of key intracellular signaling pathways.

Specifically, this compound has been found to decrease the phosphorylation of AKT and increase the phosphorylation of JNK1/2, which are components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2][3] The inhibition of the pro-survival AKT pathway and the activation of the pro-apoptotic JNK pathway collectively contribute to the induction of apoptosis and autophagy in cancer cells.

Signaling Pathway Diagram

Caption: this compound-induced signaling pathway in cancer cells.

Experimental Workflow for Biological Activity Assessment

The cytotoxic and pro-apoptotic effects of this compound can be evaluated using a series of in vitro assays.

Caption: Workflow for evaluating the biological activity of this compound.

Conclusion

This compound is a promising natural product with demonstrated anti-cancer activity. This technical guide has summarized the currently available physicochemical data and provided a framework for the experimental determination of its key properties. The elucidated signaling pathway highlights the molecular mechanism underlying its therapeutic potential. Further research to fully characterize the physicochemical properties and to conduct more extensive preclinical studies is warranted to advance the development of this compound as a novel therapeutic agent.

References

A Comprehensive Review of Novel Pyrrolizidine Alkaloids: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolizidine alkaloids (PAs) are a large and structurally diverse group of natural products found in numerous plant families, most notably Boraginaceae, Asteraceae, and Fabaceae.[1] While historically recognized for their hepatotoxicity, which has limited their clinical application, recent research has unveiled a promising array of pharmacological activities for novel PA scaffolds, including potent anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth review of the current literature on novel PAs, focusing on their discovery, biological evaluation, and mechanisms of action. It is designed to be a valuable resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this fascinating class of molecules.

Data Presentation: Quantitative Biological Activity of Novel Pyrrolizidine Alkaloids

The following tables summarize the quantitative data on the anticancer, antimicrobial, and anti-inflammatory activities of selected novel and known pyrrolizidine alkaloids, as reported in recent literature.

Table 1: Anticancer Activity of Pyrrolizidine Alkaloids

| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |

| Nervosine VII | HCT116 (colorectal) | Not specified, induced apoptosis | [2] |

| Lycopsamine | A549 (lung) | Dose-dependent inhibition | [3] |

| Indicine N-oxide | Various | 46 - 100 | [3] |

| Madhumidine A | A549, MCF-7, PC-3 | >30 | [2] |

| Lindelofidine benzoic acid ester | A549, MCF-7, PC-3 | >30 | [2] |

| Minalobine B | A549, MCF-7, PC-3 | >30 | [2] |

Table 2: Antimicrobial Activity of Pyrrolizidine Alkaloids

| Alkaloid | Microorganism | MIC (mg/mL) | Reference |

| PA-1 (synthetic) | S. epidermidis, S. aureus, B. subtilis, E. coli, P. vulgaris, P. aeruginosa | 0.0039 - 0.025 | [3] |

| PA-1 (synthetic) | A. niger, C. albicans | 0.0039 - 0.025 | [3] |

| 9-Angeloylretronecine | B. subtilis, C. tropicalis, A. niger | - (active at 50 mg/mL) | [3] |

| Supinine | B. subtilis, C. tropicalis, A. niger | - (active at 50 mg/mL) | [3] |

| Lasiocarpine | B. subtilis, C. tropicalis, A. niger | - (active at 50 mg/mL) | [3] |

| Subulacine N-oxide | E. coli, S. pneumoniae, B. subtilis | - (pronounced activity) | [3] |

| 7-Angeloylheliotrine | E. coli, S. pneumoniae, B. subtilis | - (pronounced activity) | [3] |

| Retronecine | E. coli, S. pneumoniae, B. subtilis | - (pronounced activity) | [3] |

| Heliotrine | E. coli, S. pneumoniae, B. subtilis | - (pronounced activity) | [3] |

| Megalanthonine | F. moniliforme | - (inhibited at 0.5 mg/mL) | [3] |

| Lycopsamine | F. moniliforme | - (inhibited at 0.5 mg/mL) | [3] |

| Europine | F. moniliforme | 0.01 - 0.25 | [3] |

Table 3: Anti-inflammatory Activity of Pyrrolizidine Alkaloids

| Alkaloid | Assay | IC50 (µM) | Reference |

| Madhumidine A | NO production in RAW 264.7 cells | 38.6 ± 5.7 | [2] |

| Lindelofidine benzoic acid ester | NO production in RAW 264.7 cells | 25.5 ± 3.9 | [2] |

| Minalobine B | NO production in RAW 264.7 cells | >50 | [2] |

| Heliotrine | NO production in RAW 264.7 cells | 52.4 | [3] |

| Heliotrine N-oxide | NO production in RAW 264.7 cells | 85.1 | [3] |

| 7-Angeloylsincamidine N-oxide | NO production in RAW 264.7 cells | 105.1 | [3] |

| Europine | NO production in RAW 264.7 cells | 7.9 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the study of novel pyrrolizidine alkaloids.

Isolation and Purification of Pyrrolizidine Alkaloids from Plant Material

Objective: To extract and purify pyrrolizidine alkaloids from plant sources.

Materials:

-

Dried and powdered plant material

-

Methanol

-

Sulfuric acid (0.5 M)

-

Ammonia solution

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Appropriate solvents for column chromatography (e.g., chloroform, methanol, ethyl acetate gradients)

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Dragendorff's reagent

Procedure:

-

Extraction: Macerate the powdered plant material with methanol for 24-48 hours at room temperature. Repeat the extraction process three times.

-

Acid-Base Extraction: Combine the methanol extracts and evaporate to dryness under reduced pressure. Dissolve the residue in 0.5 M sulfuric acid and filter.

-

Wash the acidic aqueous solution with dichloromethane to remove non-alkaloidal compounds.

-

Make the aqueous layer alkaline (pH 9-10) with ammonia solution.

-

Extract the liberated alkaloids with dichloromethane multiple times.

-

Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, and evaporate to yield the crude alkaloid mixture.

-

Chromatographic Purification: Subject the crude alkaloid mixture to column chromatography on silica gel.

-

Elute the column with a gradient of increasing polarity, starting with chloroform and gradually adding methanol or ethyl acetate.

-

Collect fractions and monitor by TLC. Visualize the spots by spraying with Dragendorff's reagent.

-

Combine fractions containing the same compound and evaporate the solvent to obtain the purified pyrrolizidine alkaloid.

-

Further purification can be achieved using preparative TLC or High-Performance Liquid Chromatography (HPLC).

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of novel pyrrolizidine alkaloids on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

96-well microtiter plates

-

Novel pyrrolizidine alkaloid stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the novel pyrrolizidine alkaloid in culture medium.

-

Remove the medium from the wells and add 100 µL of the different concentrations of the alkaloid. Include a vehicle control (medium with the same concentration of DMSO used for the highest alkaloid concentration) and a positive control (a known cytotoxic agent).

-

Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of novel pyrrolizidine alkaloids against various microorganisms.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Novel pyrrolizidine alkaloid stock solution (dissolved in a suitable solvent like DMSO)

-

Positive control (standard antibiotic or antifungal agent)

-

Negative control (broth with solvent)

-

Microplate reader or visual inspection

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the novel pyrrolizidine alkaloid in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum and a standard antimicrobial agent) and a negative growth control (broth with inoculum and the solvent used to dissolve the alkaloid). Also include a sterility control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the alkaloid that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance at 600 nm with a microplate reader.

Anti-inflammatory Activity Assay (Nitric Oxide Production in Macrophages)

Objective: To evaluate the anti-inflammatory potential of novel pyrrolizidine alkaloids by measuring their effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete DMEM medium

-

96-well plates

-

Lipopolysaccharide (LPS)

-

Novel pyrrolizidine alkaloid stock solution

-

Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the novel pyrrolizidine alkaloid for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours. Include a control group with cells treated only with LPS and a blank group with untreated cells.

-

Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess reagent Part B and incubate for another 10 minutes.

-

Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the nitrite concentration in the samples using a standard curve prepared with sodium nitrite. Determine the percentage of inhibition of NO production for each concentration of the alkaloid compared to the LPS-only control.

Signaling Pathways and Mechanisms of Action

Novel pyrrolizidine alkaloids exert their biological effects through the modulation of various cellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.

Apoptosis Induction in Cancer Cells

Many novel PAs with anticancer activity have been shown to induce apoptosis, or programmed cell death, in cancer cells. This process is often mediated through the intrinsic (mitochondrial) pathway.

References

Exploratory Studies on Platyphyllenone Bioactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platyphyllenone, a diarylheptanoid compound, has emerged as a molecule of interest in oncological research. This technical guide provides a comprehensive overview of the existing exploratory studies on the bioactivity of this compound, with a particular focus on its effects on cancer cells. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents. This document summarizes key quantitative data, details experimental methodologies, and visualizes the molecular pathways and workflows involved in the reported studies.

Quantitative Bioactivity Data

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on various cancer cell lines.

Table 1: Cytotoxicity of this compound on Oral Squamous Carcinoma Cells

| Cell Line | Treatment Duration (h) | This compound Concentration (µM) | Cell Viability (%) |

| SCC-9 | 24 | 20 | ~80 |

| 30 | ~60 | ||

| 40 | ~40 | ||

| SCC-47 | 24 | 20 | ~90 |

| 30 | ~80 | ||

| 40 | ~70 |

Data extracted from a study on the effects of this compound on oral cancer cells.[1][2]

Table 2: Induction of Apoptosis by this compound in Oral Cancer Cells

| Cell Line | This compound Concentration (µM) | Percentage of Apoptotic Cells (%) |

| SCC-9 | 20 | ~15 |

| 30 | ~25 | |

| 40 | ~40 | |

| SCC-47 | 20 | ~10 |

| 30 | ~15 | |

| 40 | ~25 |

Quantitative analysis of Annexin-V/PI double-staining assays.[1][3]

Table 3: Effect of this compound on Cell Cycle Distribution in Oral Cancer Cells

| Cell Line | This compound Concentration (µM) | % Cells in G2/M Phase |

| SCC-9 | 20 | ~30 |

| 30 | ~40 | |

| 40 | ~50 | |

| SCC-47 | 20 | ~25 |

| 30 | ~35 | |

| 40 | ~45 |

Data obtained from flow cytometry analysis of the cell cycle.[4]

Table 4: Modulation of Key Signaling Proteins by this compound in Oral Cancer Cells

| Cell Line | This compound Concentration (µM) | Relative p-AKT Expression | Relative p-JNK1/2 Expression |

| SCC-9 | 20 | Decreased | Increased |

| 30 | Decreased | Increased | |

| 40 | Significantly Decreased | Significantly Increased | |

| SCC-47 | 20 | Decreased | Increased |

| 30 | Decreased | Increased | |

| 40 | Significantly Decreased | Significantly Increased |

Relative protein expression levels determined by Western blot analysis.[1]

Table 5: Anti-Metastatic Effects of this compound on Oral Cancer Cells

| Cell Line | This compound Concentration (µM) | Inhibition of Migration (%) | Inhibition of Invasion (%) |

| FaDu | 5 | ~40 | ~50 |

| 10 | ~70 | ~80 | |

| Ca9-22 | 5 | ~30 | ~40 |

| 10 | ~60 | ~70 | |

| HSC3 | 5 | ~25 | ~35 |

| 10 | ~50 | ~60 |

Data from transwell migration and invasion assays.[5][6][7][8]

Experimental Protocols

Detailed methodologies for the key experiments cited in the studies on this compound's bioactivity are provided below.

Cell Culture and Treatment

Human oral squamous carcinoma cell lines (SCC-9, SCC-47, FaDu, Ca9-22, and HSC3) were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For experimental treatments, cells were seeded and allowed to adhere overnight before being treated with varying concentrations of this compound (0-40 µM) for the indicated time periods.

Cell Viability Assay (MTT Assay)

-

Seeding: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well.

-

Treatment: After 24 hours, cells were treated with this compound at concentrations of 0, 20, 30, and 40 µM for 24 hours.

-

MTT Addition: The culture medium was removed, and 100 µL of MTT solution (0.5 mg/mL in medium) was added to each well.

-

Incubation: Plates were incubated for 4 hours at 37°C.

-

Solubilization: The MTT solution was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

Measurement: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the control (untreated) cells.[1]

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Collection: Cells were treated with this compound (0, 20, 30, and 40 µM) for 24 hours. Both floating and adherent cells were collected.

-

Washing: Cells were washed twice with ice-cold phosphate-buffered saline (PBS).

-

Staining: Cells were resuspended in 1X binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's protocol.

-

Analysis: Stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were considered early apoptotic, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.[1][3]

Cell Cycle Analysis

-

Cell Preparation: Cells were treated with this compound (0, 20, 30, and 40 µM) for 24 hours, harvested, and washed with PBS.

-

Fixation: Cells were fixed in 70% ethanol at -20°C overnight.

-

Staining: Fixed cells were washed with PBS and then incubated with a solution containing RNase A and PI for 30 minutes at 37°C.

-

Analysis: The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[4]

Western Blot Analysis

-

Protein Extraction: Following treatment with this compound, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration was determined using a BCA protein assay kit.

-

Electrophoresis: Equal amounts of protein were separated by SDS-PAGE.

-

Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: The membrane was incubated with primary antibodies against target proteins (e.g., PARP, Caspase-3, Caspase-8, Caspase-9, LC3-II, p62, p-AKT, AKT, p-JNK, JNK, and β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane was washed with TBST and then incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands was quantified using densitometry software, with β-actin serving as a loading control.[1]

Autophagy Detection (LC3-II and p62 Expression)

The induction of autophagy was assessed by monitoring the expression levels of Microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and p62/SQSTM1 via Western blot analysis as described in the protocol above. An increase in the LC3-II/LC3-I ratio and changes in p62 levels are indicative of altered autophagic flux.[1][9][10][11][12][13]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and the general experimental workflows employed in its bioactivity studies.

Caption: this compound-modulated AKT/JNK signaling pathway in oral cancer cells.

Caption: General experimental workflow for assessing this compound's bioactivity.

Conclusion

The exploratory studies conducted to date provide compelling evidence for the bioactivity of this compound, particularly its anti-cancer properties in oral squamous cell carcinoma. The compound demonstrates the ability to induce cytotoxicity, promote apoptosis and autophagy, and arrest the cell cycle in cancer cells. Mechanistically, these effects appear to be mediated, at least in part, through the modulation of the AKT and JNK signaling pathways. Furthermore, this compound has shown promise in inhibiting cancer cell migration and invasion, suggesting its potential as an anti-metastatic agent.

This technical guide has synthesized the available quantitative data and detailed the experimental protocols to facilitate further research and development of this compound as a potential therapeutic candidate. The provided visualizations of the signaling pathways and experimental workflows offer a clear conceptual framework for understanding its mechanism of action and for designing future investigations. Further studies are warranted to explore the full therapeutic potential of this compound across a broader range of cancer types and to elucidate its in vivo efficacy and safety profile.

References

- 1. This compound Induces Autophagy and Apoptosis by Modulating the AKT and JNK Mitogen-Activated Protein Kinase Pathways in Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. PlatyphyllenoneExerts Anti-Metastatic Effects on Human Oral Cancer Cells by Modulating Cathepsin L Expression, MAPK Pathway and Epithelial–Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Prognostic value of the autophagy markers LC3 and p62/SQSTM1 in early-stage non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. LC3- and p62-based biochemical methods for the analysis of autophagy progression in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Dual roles of p62/SQSTM1 in the injury and recovery phases of acetaminophen-induced liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Platyphyllenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platyphyllenone is a pyrrolizidine alkaloid, a class of natural products known for their wide range of biological activities. Accurate and reliable analytical methods for the detection and quantification of this compound are essential for phytochemical analysis, quality control of herbal products, and pharmacokinetic studies. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Due to the limited availability of specific analytical methods for this compound in scientific literature, the protocols described herein are based on established and validated methods for the structurally related and co-occurring pyrrolizidine alkaloid, Platyphylline (Molecular Formula: C₁₈H₂₇NO₅, Molecular Weight: 337.4 g/mol ), and other pyrrolizidine alkaloids found in Senecio species.[1] The chemical structure of this compound is known (Molecular Formula: C₁₉H₂₀O₃), and these methods are readily adaptable for its analysis.

Extraction of this compound from Plant Material

A robust extraction method is critical for the accurate quantification of this compound from plant matrices, primarily from species of the Senecio genus.

Experimental Protocol: Acidified Solvent Extraction

This protocol is designed for the efficient extraction of pyrrolizidine alkaloids, including this compound, from dried and powdered plant material.

Materials and Reagents:

-

Dried and finely powdered plant material (e.g., aerial parts of Senecio platyphyllus)

-

0.5 M Sulfuric acid

-

Dichloromethane or Chloroform

-

Ammonia solution (25%)

-

Zinc dust (for reduction of N-oxides, optional but recommended)

-

Anhydrous sodium sulfate

-

Methanol (HPLC grade)

-

Water (deionized or HPLC grade)

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Acid Extraction: Weigh 10 g of the powdered plant material and transfer to a flask. Add 100 mL of 0.5 M sulfuric acid. Stir or sonicate the mixture for 1 hour at room temperature.

-

Filtration: Filter the mixture through filter paper. Collect the acidic aqueous extract.

-

(Optional) Reduction of N-oxides: To the acidic extract, add zinc dust in small portions with stirring until a slight excess is present. Continue stirring for at least 4 hours to reduce any this compound N-oxide to the free base. Filter to remove the excess zinc dust.

-

Basification: Cool the acidic extract in an ice bath and adjust the pH to 9-10 by the dropwise addition of ammonia solution.

-

Liquid-Liquid Extraction: Transfer the basified aqueous solution to a separatory funnel. Extract the alkaloids with three portions of 50 mL of dichloromethane or chloroform.

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

Reconstitution: Dissolve the dried extract in a known volume of methanol or the initial mobile phase for subsequent chromatographic analysis.

Visualization of Extraction Workflow

References

developing a standard operating procedure for Platyphyllenone extraction

Application Notes and Protocols for Platyphyllenone Extraction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction of this compound, a diarylheptanoid with significant biological activity. The information is intended to guide researchers in developing standardized procedures for obtaining this compound for further study and potential therapeutic applications.

Introduction

This compound is a naturally occurring diarylheptanoid that has demonstrated cytotoxic effects against various cancer cell lines. Notably, it has been shown to induce autophagy and apoptosis in oral cancer cells by modulating the AKT and JNK mitogen-activated protein kinase (MAPK) pathways[1]. This activity makes this compound a compound of interest for cancer research and drug development. The primary source of this compound is plants from the Senecio genus, from which a variety of alkaloids and other secondary metabolites have been isolated.

This document outlines a standard operating procedure (SOP) for the extraction and purification of this compound from its natural source, providing both conventional and modern extraction techniques. Additionally, it includes methods for the analytical quantification of the compound.

Experimental Protocols

Plant Material Collection and Preparation

Proper collection and preparation of the plant material are crucial for a successful extraction.

-

Voucher Specimen: A voucher specimen of the plant material should be collected, properly documented, and stored for botanical verification.

-

Harvesting: The aerial parts of the Senecio species should be harvested during the appropriate season to ensure the highest concentration of the desired compound.

-

Drying: The plant material should be air-dried in a well-ventilated area, avoiding direct sunlight to prevent the degradation of phytochemicals. Alternatively, a mechanical dryer at a controlled temperature (e.g., 40-50°C) can be used.

-

Grinding: The dried plant material should be ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction of this compound

Two primary methods are presented for the extraction of this compound: a conventional Soxhlet extraction and a modern Ultrasound-Assisted Extraction (UAE). The choice of method will depend on the available equipment, desired extraction efficiency, and time constraints.

2.1. Method A: Soxhlet Extraction (Conventional Method)

This method is a classic and exhaustive extraction technique suitable for thermally stable compounds.

Materials and Equipment:

-

Ground plant material

-

Soxhlet apparatus

-

Round bottom flask

-

Heating mantle

-

Condenser

-

Ethanol (95%) or Methanol

-

Rotary evaporator

Protocol:

-

Weigh approximately 100 g of the dried, ground plant material and place it in a porous thimble.

-

Place the thimble inside the main chamber of the Soxhlet extractor.

-

Fill a round bottom flask with 500 mL of 95% ethanol.

-

Assemble the Soxhlet apparatus with the round bottom flask, extractor, and condenser.

-

Heat the solvent using a heating mantle to a gentle boil. The solvent vapor will travel up the distillation arm, condense in the condenser, and drip down into the thimble containing the plant material.

-

The solvent will fill the thimble and extract the desired compounds. Once the solvent reaches the top of the siphon arm, it will be siphoned back into the round bottom flask, carrying the extracted compounds with it.

-

Continue the extraction for approximately 8-12 hours, or until the solvent in the siphon arm runs clear.

-

After extraction, allow the apparatus to cool down.

-

Concentrate the ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

2.2. Method B: Ultrasound-Assisted Extraction (UAE) (Modern Method)

UAE is a more rapid and efficient extraction method that utilizes ultrasonic waves to enhance solvent penetration and mass transfer.

Materials and Equipment:

-

Ground plant material

-

Ultrasonic bath or probe sonicator

-

Beaker or flask

-

Ethanol (95%)

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

-

Rotary evaporator

Protocol:

-

Weigh approximately 50 g of the dried, ground plant material and place it in a 1000 mL beaker.

-

Add 500 mL of 95% ethanol to the beaker.

-

Place the beaker in an ultrasonic bath or immerse an ultrasonic probe into the mixture.

-

Sonicate the mixture for 30-60 minutes at a controlled temperature (e.g., 40°C).

-

After sonication, filter the mixture through a Buchner funnel to separate the extract from the plant material.

-

The remaining plant material can be re-extracted two more times with fresh solvent to ensure complete extraction.

-

Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Purification of this compound

The crude extract contains a mixture of compounds. A multi-step purification process is required to isolate this compound.

3.1. Acid-Base Liquid-Liquid Extraction

This step is crucial for separating alkaloids, including potentially co-extracted pyrrolizidine alkaloids, from other neutral and acidic compounds.

Materials and Equipment:

-

Crude extract

-

Hydrochloric acid (HCl), 2 M

-

Ammonium hydroxide (NH4OH), concentrated

-

Chloroform (CHCl3)

-

Separatory funnel

-

pH meter or pH paper

-

Rotary evaporator

Protocol:

-

Dissolve the crude extract in 200 mL of 2 M HCl.

-

Transfer the acidic solution to a separatory funnel and extract three times with 100 mL of chloroform to remove neutral and acidic compounds. Discard the chloroform layers.

-

Adjust the pH of the aqueous layer to approximately 9-10 with concentrated ammonium hydroxide.

-

Extract the now basic aqueous solution three times with 100 mL of chloroform. The alkaloids, including this compound, will move into the chloroform layer.

-

Combine the chloroform extracts and wash them with distilled water to remove any remaining base.

-

Dry the chloroform extract over anhydrous sodium sulfate.

-

Filter the dried extract and concentrate it under reduced pressure using a rotary evaporator to obtain the purified alkaloid-rich fraction.

3.2. Chromatographic Separation

Further purification is achieved through column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).

3.2.1. Column Chromatography

Materials and Equipment:

-

Alkaloid-rich fraction

-

Silica gel (for column chromatography)

-

Glass column

-

Solvent system (e.g., a gradient of chloroform and methanol)

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates and developing chamber

Protocol:

-

Prepare a silica gel slurry in the initial mobile phase (e.g., 100% chloroform) and pack it into a glass column.

-

Dissolve the alkaloid-rich fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the percentage of methanol.

-

Collect fractions of the eluate using a fraction collector.

-

Monitor the separation by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system. Visualize the spots under UV light or with a suitable staining reagent.

-

Combine the fractions containing the compound of interest based on the TLC analysis.

-

Concentrate the combined fractions to obtain a partially purified this compound fraction.

3.2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Materials and Equipment:

-

Partially purified this compound fraction

-

Preparative HPLC system with a suitable column (e.g., C18)

-

Mobile phase (e.g., a mixture of acetonitrile and water)

-

UV detector

-

Fraction collector

Protocol:

-

Dissolve the partially purified fraction in the mobile phase.

-

Inject the sample into the preparative HPLC system.

-

Elute with an isocratic or gradient mobile phase optimized for the separation of this compound.

-

Monitor the elution profile with a UV detector at a suitable wavelength.

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent from the collected fraction to obtain pure this compound.

Analytical Quantification of this compound

The concentration of this compound in the extracts and purified fractions can be determined using analytical HPLC.

Materials and Equipment:

-

Analytical HPLC system with a C18 column

-

Mobile phase (e.g., acetonitrile and water)